![molecular formula C35H66O6 B12665425 2,3-Bis[(1-oxooctyl)oxy]propyl palmitate CAS No. 94200-85-8](/img/structure/B12665425.png)
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate is a synthetic ester compound with the molecular formula C35H66O6This compound is characterized by its ester functional groups and long hydrocarbon chains, making it a valuable ingredient in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(1-oxooctyl)oxy]propyl palmitate typically involves the esterification of glycerol with palmitic acid and octanoic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to a temperature range of 100-150°C to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet. The reaction conditions are optimized to achieve maximum conversion and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol, palmitic acid, and octanoic acid.
Oxidation: The hydrocarbon chains can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxygenated products.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxygen or other oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycerol, palmitic acid, and octanoic acid.
Oxidation: Carboxylic acids and other oxygenated products.
Reduction: Alcohols.
Applications De Recherche Scientifique
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its use in topical formulations and as an emollient in skincare products.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2,3-Bis[(1-oxooctyl)oxy]propyl palmitate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The ester bonds can also be hydrolyzed by enzymes, releasing the constituent fatty acids, which can participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Bis[(1-oxooctyl)oxy]propyl stearate
- 2,3-Bis[(1-oxooctyl)oxy]propyl myristate
- 2,3-Bis[(1-oxooctyl)oxy]propyl laurate
Uniqueness
2,3-Bis[(1-oxooctyl)oxy]propyl palmitate is unique due to its specific combination of palmitic acid and octanoic acid esters. This combination imparts distinct physicochemical properties, such as melting point, solubility, and hydrophobicity, making it suitable for specific applications in cosmetics, pharmaceuticals, and industrial formulations .
Propriétés
Numéro CAS |
94200-85-8 |
|---|---|
Formule moléculaire |
C35H66O6 |
Poids moléculaire |
582.9 g/mol |
Nom IUPAC |
2,3-di(octanoyloxy)propyl hexadecanoate |
InChI |
InChI=1S/C35H66O6/c1-4-7-10-13-14-15-16-17-18-19-20-23-25-28-34(37)40-31-32(41-35(38)29-26-22-12-9-6-3)30-39-33(36)27-24-21-11-8-5-2/h32H,4-31H2,1-3H3 |
Clé InChI |
DOGUBKIAUPWEJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


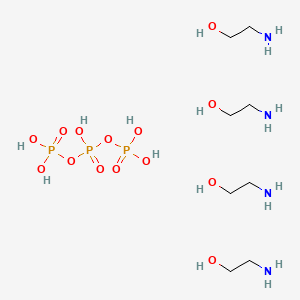
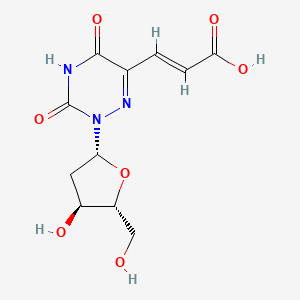

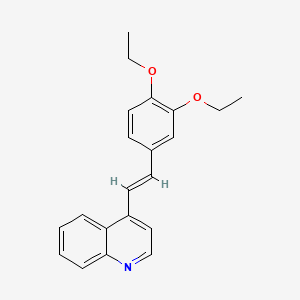
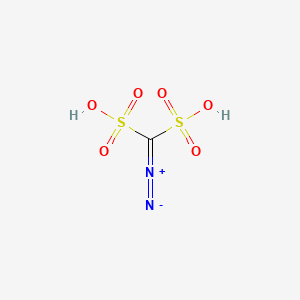
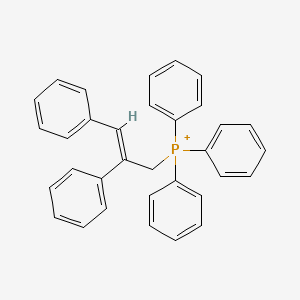
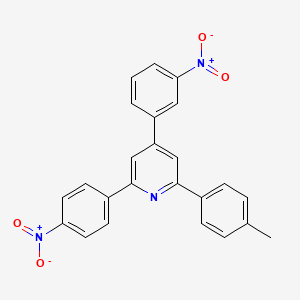

![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)


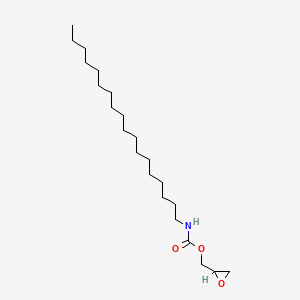
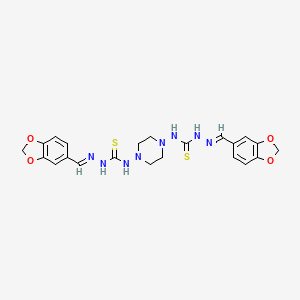
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
